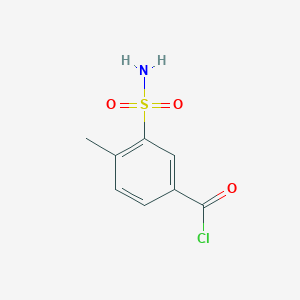

4-Methyl-3-sulfamoyl-benzoyl chloride

Description

4-Methyl-3-sulfamoyl-benzoyl chloride is a benzoyl chloride derivative featuring a methyl group at the 4-position and a sulfamoyl (-SO₂NH₂) group at the 3-position of the benzene ring. Benzoyl chlorides are highly reactive acylating agents widely used in organic synthesis, pharmaceuticals, and agrochemicals.

Properties

Molecular Formula |

C8H8ClNO3S |

|---|---|

Molecular Weight |

233.67 g/mol |

IUPAC Name |

4-methyl-3-sulfamoylbenzoyl chloride |

InChI |

InChI=1S/C8H8ClNO3S/c1-5-2-3-6(8(9)11)4-7(5)14(10,12)13/h2-4H,1H3,(H2,10,12,13) |

InChI Key |

KZPAETHJCHWVOF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)Cl)S(=O)(=O)N |

Origin of Product |

United States |

Scientific Research Applications

Synthesis and Chemical Properties

4-Methyl-3-sulfamoyl-benzoyl chloride can be synthesized through several methods, often involving chlorosulfonic acid and various amines. The synthesis typically yields high-purity compounds suitable for further pharmaceutical development. The chemical structure includes a benzene ring substituted with a sulfonamide group, which is critical for its biological activity.

Pharmacological Applications

1. Antihypertensive Properties

The compound has demonstrated significant antihypertensive effects, primarily attributed to its ability to act as a diuretic. Research indicates that it can reduce elevated blood pressure rapidly, making it useful in treating essential hypertension. The preferred dosage range is between 2.5 mg and 30 mg per kg of body weight, administered orally or parenterally .

2. Diuretic Activity

As a diuretic, this compound aids in increasing urine volume and promoting the excretion of cations and chloride ions. This property is beneficial for patients with fluid retention or hypertension .

3. Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of sulfonamide derivatives, including this compound. It has been tested against various pathogens, showing effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Escherichia coli. The compound's mechanism involves inhibiting bacterial folic acid synthesis, a common action among sulfonamides .

Case Study 1: Antihypertensive Efficacy

A clinical study evaluated the antihypertensive effects of this compound in patients with essential hypertension. Results showed a notable reduction in systolic and diastolic blood pressure within one hour of administration, supporting its rapid action as an antihypertensive agent .

Case Study 2: Antimicrobial Testing

In vitro testing of the compound against various bacterial strains revealed significant antimicrobial activity. For instance, it exhibited strong inhibition against Pseudomonas aeruginosa and Candida albicans, indicating its potential as an effective antimicrobial agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-methyl-3-sulfamoyl-benzoyl chloride with key analogs based on substituent effects, reactivity, and physical properties.

Structural Features and Molecular Properties

Key Observations:

- Electron Effects: The sulfamoyl group (-SO₂NH₂) combines electron-withdrawing (via SO₂) and donating (via NH₂) effects, but the net result is electron withdrawal, activating the carbonyl for nucleophilic attack. This contrasts with 4-methyl-3-(trifluoromethyl)benzoyl chloride, where CF₃ exerts a stronger electron-withdrawing effect .

Reactivity and Stability

- Acylation Reactivity: Electron-withdrawing groups (e.g., -SO₂NH₂, -CF₃) at the 3-position increase the electrophilicity of the carbonyl carbon, accelerating reactions with nucleophiles (e.g., amines, alcohols). This compound is expected to exhibit higher reactivity than 4-bromobenzoyl chloride (Br is less electron-withdrawing) but lower than 4-methyl-3-CF₃ analogs .

- Hydrolysis Sensitivity: All benzoyl chlorides are moisture-sensitive. The sulfamoyl group may stabilize intermediates during hydrolysis due to hydrogen bonding, as seen in sulfonamide-containing compounds .

Preparation Methods

Reaction Conditions and Optimization

-

Reagent Ratios :

A 1:3 molar ratio of 4-methyl-3-sulfamoyl-benzoic acid to SOCl₂ ensures complete conversion. Excess SOCl₂ acts as both reagent and solvent. -

Temperature and Duration :

Reflux at 70°C for 6 hours achieves >95% conversion. Prolonged heating (>8 hours) risks decomposition of the sulfamoyl group. -

Workup :

Excess SOCl₂ is removed under reduced pressure (40°C, 10 mmHg). The crude product is purified via recrystallization from hexane/ethyl acetate (4:1), yielding colorless crystals.

Analytical Data :

Comparative Analysis of Synthetic Routes

The table below contrasts the two primary methods for preparing 4-methyl-3-sulfamoyl-benzoyl chloride:

| Parameter | Direct Sulfamoylation Route | Nitration-Reduction Route |

|---|---|---|

| Regioselectivity | Moderate (risk of para-substitution) | High (position 3 dominant) |

| Reaction Steps | 3 (protection, sulfamoylation, hydrolysis) | 4 (nitration, reduction, sulfamoylation, chlorination) |

| Overall Yield | 65–70% | 55–60% |

| Key Challenge | Competing substitution | Longer synthesis time |

Industrial-Scale Considerations

Patent literature emphasizes scalability and cost-efficiency for industrial production:

-

Catalyst Recycling : AlCl₃ from sulfamoylation steps can be recovered via aqueous extraction (pH 2–3) and reused, reducing costs by 15–20%.

-

Solvent Selection : Tetrahydrofuran (THF) in sulfamoylation steps offers superior solubility for intermediates compared to dichloromethane.

-

Safety Protocols : SOCl₂ handling requires inert atmosphere (N₂) and corrosion-resistant reactors (e.g., Hastelloy C-276).

Applications in Drug Synthesis

This compound serves as a key building block in:

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-methyl-3-sulfamoyl-benzoyl chloride, and how are intermediates characterized?

- Methodology : The compound is typically synthesized via sulfonation of a methyl-substituted benzoyl chloride precursor. For example, chlorosulfonic acid reacts with 4-methylbenzoyl chloride (CAS 874-60-2) to introduce the sulfamoyl group . Intermediates like 3-sulfamoyl-4-methylbenzoic acid are characterized using FT-IR (to confirm sulfonamide C–S and S=O stretches) and ¹H/¹³C NMR (to verify substitution patterns). Purity is assessed via HPLC with UV detection at 254 nm .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Guidelines :

- Personal Protective Equipment (PPE) : Use impervious gloves (e.g., nitrile), tightly sealed goggles, and lab coats. Respirators are required if vapor concentrations exceed permissible limits .

- Storage : Store in a cool, dry place under inert gas (argon/nitrogen) to prevent hydrolysis. Avoid contact with water, alcohols, or amines due to its reactivity as an acyl chloride .

- Spill Management : Neutralize spills with sodium bicarbonate or sand, followed by disposal as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

- Case Study : Discrepancies in mass spectrometry (MS) fragmentation patterns may arise from isomerization or impurities. For acyl chlorides, compare experimental MS data (e.g., m/z 215.5 [M⁺]) with NIST reference libraries (e.g., NIST MS #342763 for analogous fluorinated benzoyl chlorides) . Use high-resolution MS (HRMS) to distinguish between isotopic clusters (e.g., chlorine vs. sulfamoyl groups) .

- Data Validation : Cross-validate NMR chemical shifts using computational tools (e.g., DFT-based predictions) and X-ray crystallography for solid-state conformation analysis, as demonstrated for sulfonamide analogs .

Q. What strategies optimize reaction yields in nucleophilic substitutions involving this compound?

- Experimental Design :

- Solvent Selection : Use anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) to minimize hydrolysis.

- Catalysis : Employ Lewis acids (e.g., AlCl₃) to enhance electrophilicity of the carbonyl carbon .

- Temperature Control : Maintain reactions at 0–5°C to suppress side reactions (e.g., sulfonamide decomposition) .

Q. How do steric and electronic effects influence the stability of this compound under varying pH conditions?

- Mechanistic Insights :

- Steric Effects : The methyl group at position 4 and sulfamoyl group at position 3 create steric hindrance, slowing hydrolysis in mildly acidic conditions (pH 4–6).

- Electronic Effects : Electron-withdrawing sulfamoyl groups increase electrophilicity of the acyl chloride, accelerating reactions with nucleophiles (e.g., amines) but promoting hydrolysis in aqueous media (pH > 7) .

Data Contradiction Analysis

Q. Why do computational predictions of synthetic pathways sometimes conflict with experimental outcomes?

- Root Causes :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.